5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
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Overview
Description
5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a methyl group attached to a dihydropyrimidinone ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(4-bromophenyl)thiazol-2-amine, which is obtained by reacting p-bromoacetophenone with thiourea in the presence of a catalyst like iodine.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the pyrimidinone ring.
Functional group modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts like aluminum chloride, and specific temperature and pressure conditions .
Scientific Research Applications
5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be compared with other similar compounds, such as:
4-(4-bromophenyl)thiazol-2-amine: This compound shares the bromophenyl group but differs in the heterocyclic ring structure.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has a similar bromophenyl group but features an oxadiazole ring instead of a pyrimidinone ring.
Ethyl 5-benzoyl-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate: This compound contains both the benzoyl and bromophenyl groups but has a pyrazole ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrimidinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzoyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-15(17(22)13-5-3-2-4-6-13)16(21-18(23)20-11)12-7-9-14(19)10-8-12/h2-10,16H,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRIRJLDXLHQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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